JWH 122 2-methylnaphthyl isomer
JWH 122 2-methylnaphthyl isomer
JWH 122 is a synthetic cannabinoid (CB) that displays high-affinities for both central CB1 (Ki = 0.69 nM) and peripheral CB2 (Ki = 1.2 nM) receptors. It has been detected in commercially-available herbal products. JWH 122 2-methylnaphthyl isomer differs from JWH 122 in that the methyl group is attached to the naphthyl rings at the 2, rather than the 4, position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic purposes.
Brand Name:
Vulcanchem
CAS No.:
1427325-69-6
VCID:
VC0163929
InChI:
InChI=1S/C25H25NO/c1-3-4-9-16-26-17-22(21-12-7-8-13-23(21)26)25(27)24-18(2)14-15-19-10-5-6-11-20(19)24/h5-8,10-15,17H,3-4,9,16H2,1-2H3
SMILES:
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)C
Molecular Formula:
C25H25NO
Molecular Weight:
355.5
JWH 122 2-methylnaphthyl isomer
CAS No.: 1427325-69-6
Reference Standards
VCID: VC0163929
Molecular Formula: C25H25NO
Molecular Weight: 355.5
CAS No. | 1427325-69-6 |
---|---|
Product Name | JWH 122 2-methylnaphthyl isomer |
Molecular Formula | C25H25NO |
Molecular Weight | 355.5 |
IUPAC Name | (2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Standard InChI | InChI=1S/C25H25NO/c1-3-4-9-16-26-17-22(21-12-7-8-13-23(21)26)25(27)24-18(2)14-15-19-10-5-6-11-20(19)24/h5-8,10-15,17H,3-4,9,16H2,1-2H3 |
Standard InChIKey | JFJAWRDBCAFLQA-UHFFFAOYSA-N |
SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)C |
Description | JWH 122 is a synthetic cannabinoid (CB) that displays high-affinities for both central CB1 (Ki = 0.69 nM) and peripheral CB2 (Ki = 1.2 nM) receptors. It has been detected in commercially-available herbal products. JWH 122 2-methylnaphthyl isomer differs from JWH 122 in that the methyl group is attached to the naphthyl rings at the 2, rather than the 4, position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic purposes. |
Synonyms | (2-methylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone |
Reference | 1.Huffman, J.W.,Mabon, R.,Wu, M.J., et al. 3-indolyl-1-naphthylmethanes: New cannabimimetic indoles provide evidence for aromatic stacking interactions with the CB1 cannabinoid receptor. Bioorganic & Medicinal Chemistry 11, 539-549 (2003). |
PubChem Compound | 91743687 |
Last Modified | Nov 11 2021 |
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